molecular formula C25H37ClF2O2 B14145028 1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene CAS No. 5839-03-2

1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene

Cat. No.: B14145028
CAS No.: 5839-03-2
M. Wt: 443.0 g/mol
InChI Key: NPHJMZBJAHMXNE-UHFFFAOYSA-N
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Description

1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene is a complex organic compound with a unique structure It consists of a benzene ring substituted with a chloro(difluoro)methoxy group and a methoxy group attached to a cyclohexyl ring, which is further substituted with a pentyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene involves multiple steps One common approach is to start with the benzene ring and introduce the chloro(difluoro)methoxy group through a halogenation reaction This can be achieved using reagents such as chlorine and difluoromethane under controlled conditions The cyclohexyl ring can be introduced through a Friedel-Crafts alkylation reaction, using cyclohexyl chloride and a Lewis acid catalyst like aluminum chloride

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reactions. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas and a palladium catalyst to reduce the chloro group to a hydrogen atom.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like hydroxide ions or amines can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C).

    Substitution: Sodium hydroxide (NaOH) or ammonia (NH₃) in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the corresponding hydrocarbon.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene involves its interaction with molecular targets and pathways within biological systems. The chloro(difluoro)methoxy group can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The compound’s structure allows it to fit into specific binding sites, leading to changes in cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    1-Chloro-4-methoxybenzene: A simpler compound with a similar chloro and methoxy substitution on the benzene ring.

    4-Chloroanisole: Another compound with a chloro and methoxy group on the benzene ring but without the cyclohexyl substitution.

    4-Pentylcyclohexylmethanol: A compound with a similar cyclohexyl and pentyl substitution but lacking the benzene ring.

Uniqueness

1-[Chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene is unique due to its combination of functional groups and complex structure

Properties

CAS No.

5839-03-2

Molecular Formula

C25H37ClF2O2

Molecular Weight

443.0 g/mol

IUPAC Name

1-[chloro(difluoro)methoxy]-4-[[4-(4-pentylcyclohexyl)cyclohexyl]methoxy]benzene

InChI

InChI=1S/C25H37ClF2O2/c1-2-3-4-5-19-6-10-21(11-7-19)22-12-8-20(9-13-22)18-29-23-14-16-24(17-15-23)30-25(26,27)28/h14-17,19-22H,2-13,18H2,1H3

InChI Key

NPHJMZBJAHMXNE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC1CCC(CC1)C2CCC(CC2)COC3=CC=C(C=C3)OC(F)(F)Cl

Origin of Product

United States

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